molecular formula C15H11FO3 B13416017 o-Toluic acid, alpha-(p-fluorobenzoyl)- CAS No. 54955-29-2

o-Toluic acid, alpha-(p-fluorobenzoyl)-

Cat. No.: B13416017
CAS No.: 54955-29-2
M. Wt: 258.24 g/mol
InChI Key: BDNMWBHSKATDFB-UHFFFAOYSA-N
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Description

o-Toluic acid, alpha-(p-fluorobenzoyl)-: is a derivative of o-toluic acid, which is an aromatic carboxylic acid. This compound is characterized by the presence of a fluorobenzoyl group attached to the alpha position of the o-toluic acid structure. The molecular formula of o-toluic acid is C8H8O2, and it is known for its aromatic properties and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of o-toluic acid typically involves the oxidation of o-xylene using nitric acid . For the synthesis of o-Toluic acid, alpha-(p-fluorobenzoyl)-, a common method involves the Friedel-Crafts acylation reaction, where o-toluic acid is reacted with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of o-toluic acid involves large-scale oxidation processes using nitric acid or other oxidizing agents. The production of its derivatives, such as o-Toluic acid, alpha-(p-fluorobenzoyl)-, follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: o-Toluic acid, alpha-(p-fluorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: o-Toluic acid, alpha-(p-fluorobenzoyl)- is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

CAS No.

54955-29-2

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C15H11FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

BDNMWBHSKATDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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